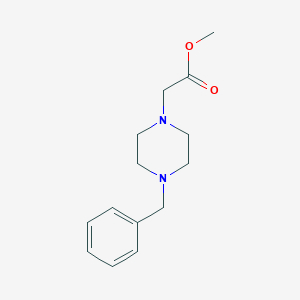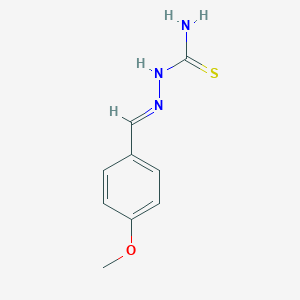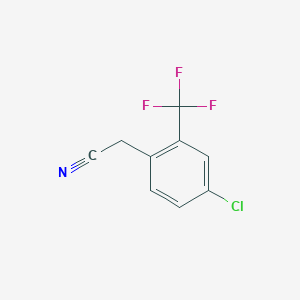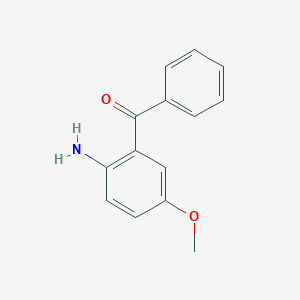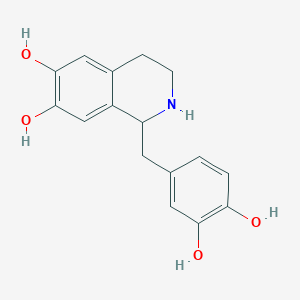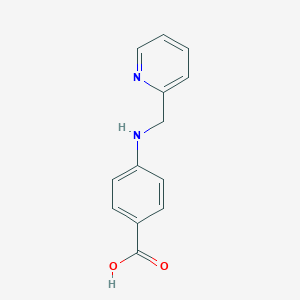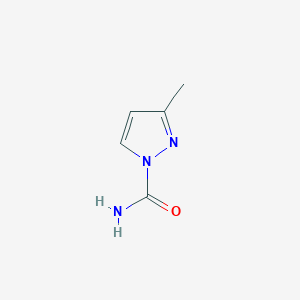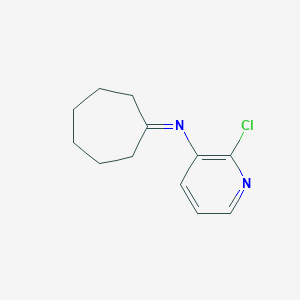
N-(2-Chloropyridin-3-yl)cycloheptanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloropyridin-3-yl)cycloheptanimine, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
N-(2-Chloropyridin-3-yl)cycloheptanimine acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain and preventing its activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
The inhibition of GSK-3 by N-(2-Chloropyridin-3-yl)cycloheptanimine has a variety of biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the regulation of glycogen metabolism, and the modulation of cell cycle progression and apoptosis. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to enhance the self-renewal and pluripotency of stem cells, making it a valuable tool for stem cell research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chloropyridin-3-yl)cycloheptanimine has several advantages for use in laboratory experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to enhance stem cell self-renewal and pluripotency, and its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, including its cost and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-(2-Chloropyridin-3-yl)cycloheptanimine, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the exploration of its effects on other cellular processes and signaling pathways. Additionally, the use of N-(2-Chloropyridin-3-yl)cycloheptanimine in combination with other drugs or therapies may enhance its therapeutic potential and lead to new treatment strategies for a variety of diseases.
Synthesemethoden
N-(2-Chloropyridin-3-yl)cycloheptanimine can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with cycloheptanone, followed by reduction and cyclization to form the final product. The synthesis of N-(2-Chloropyridin-3-yl)cycloheptanimine has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloropyridin-3-yl)cycloheptanimine has been extensively studied in scientific research, particularly in the fields of stem cell biology and cancer research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells, making it a valuable tool for stem cell research. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
154377-29-4 |
|---|---|
Produktname |
N-(2-Chloropyridin-3-yl)cycloheptanimine |
Molekularformel |
C12H15ClN2 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
InChI-Schlüssel |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Kanonische SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Synonyme |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



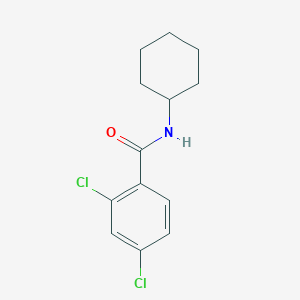
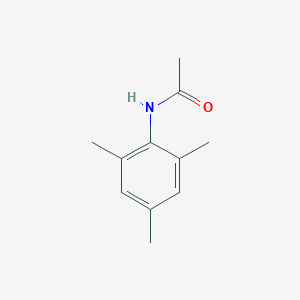
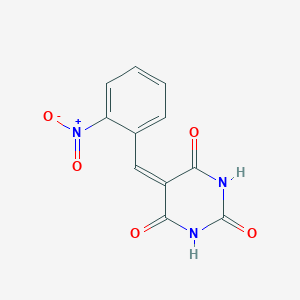
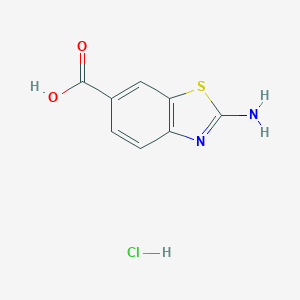
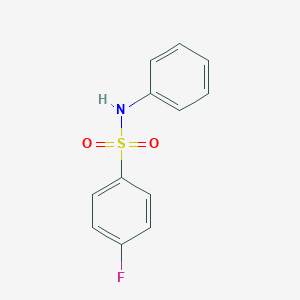
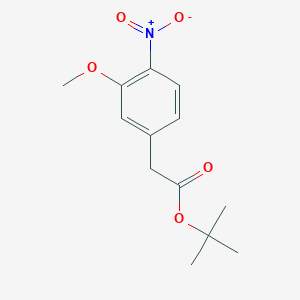
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
